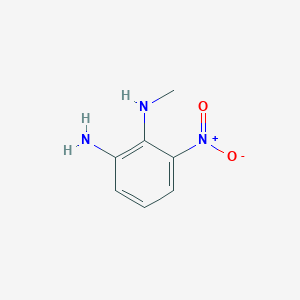
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine derivatives involves multiple chemical processes. For instance, 4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine can be synthesized through the reaction of sodium phenylsulfinate with pentachloropyridine under optimized conditions. This reaction has been shown to occur with different nucleophiles, resulting in various substitution patterns based on steric hindrance and electronic effects (Ranjbar‐Karimi & Poorfreidoni, 2017). Another synthesis approach involves the modification and green metric evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine, highlighting the efficiency and environmental impact of different synthesis stages (Gilbile et al., 2017).
Molecular Structure Analysis
The molecular structure of 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine derivatives has been studied through various spectroscopic techniques. For example, milled and efficient synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine under ultrasonic irradiation provided insights into the effects of substituents on the intramolecular halogen bond strength and the molecular orientation of the SO2 group (Mohammadi et al., 2020).
Scientific Research Applications
Contact Allergenicity and Cross-reactivity
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (TCMSP) has been studied for its contact allergenicity and cross-reactivity patterns in animal models. It was identified as a strong sensitizer in guinea pig maximization tests, with significant reactions noted to similar chemical structures. This indicates its potential as a model compound for studying allergic responses and cross-reactivity among related chemical compounds in medical and industrial settings (Noda, Yamano, Ooshima, & Shimizu, 2006).
Antimicrobial Performance
TCMSP exhibits a broad spectrum of antimicrobial activity, making it effective against microorganisms that cause deterioration in industrial systems. Its fungistatic capabilities are particularly notable, leading to its use as a mildewcide in exterior paints and as a preservative in various industrial products like asphalt, calking compositions, and textiles (Wolf & Bobalek, 1967).
Chemical Reactions and Synthesis
Studies on TCMSP have contributed to the understanding of its chemical behavior, including reactions with nucleophiles and its role in synthesizing sulfur-containing derivatives. These findings have implications for developing new chemical processes and materials, especially in the fields of organic synthesis and material science (Ager, Iddon, & Suschitzky, 1970).
Green Chemistry Applications
The modified synthesis of TCMSP derivatives has been explored for its potential in green chemistry, emphasizing reduced waste production. Such research highlights the importance of environmentally friendly chemical synthesis processes (Gilbile, Bhavani, & Vyas, 2017).
Inhibition of ATP Synthesis in Mitochondria
TCMSP has been studied for its effects on mitochondrial function, specifically its inhibition of ATP synthesis. This research provides insights into the molecular mechanisms of toxicity and can inform safety assessments for chemicals with similar structures (Bragadin, Iero, Cima, Ballarin, & Manente, 2007).
Safety And Hazards
The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
2,3,5,6-tetrachloro-4-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4NO2S/c1-14(12,13)4-2(7)5(9)11-6(10)3(4)8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCCNOZOBBWFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=NC(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044795 | |
| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |
CAS RN |
13108-52-6 | |
| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13108-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013108526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,3,5,6-tetrachloro-4-(methylsulfonyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6-tetrachloro-4-(methylsulphonyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5,6-TETRACHLORO-4-(METHYLSULFONYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92AGR11YJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




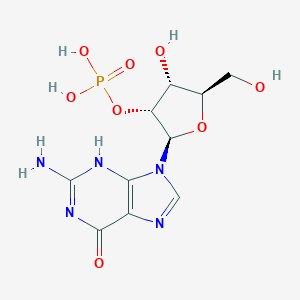

![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)

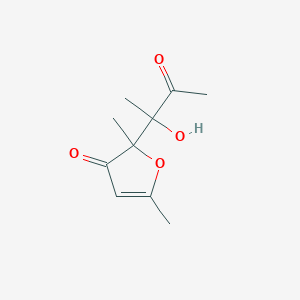

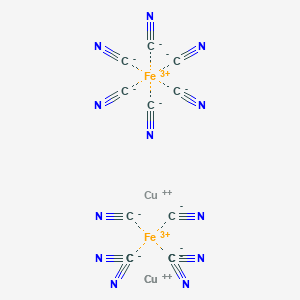

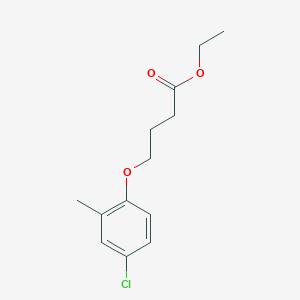


![4-[(2,3-Epoxypropoxy)methyl]-2-ethyl-2-methyl-1,3-dioxolane](/img/structure/B80566.png)
